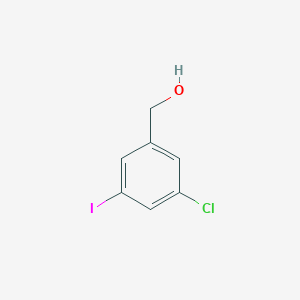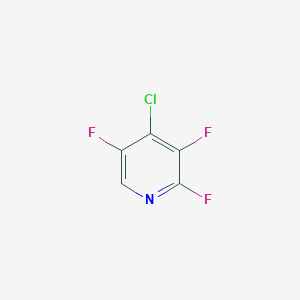![molecular formula C10H12F3N B3043799 (1R)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine CAS No. 926259-96-3](/img/structure/B3043799.png)
(1R)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine
描述
(1R)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethylamine moiety
准备方法
Synthetic Routes and Reaction Conditions
One common method is trifluoromethylation, which can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . Another approach involves the use of trifluoromethanesulfonyl chloride (CF3SO2Cl) to introduce the trifluoromethyl group into aromatic and heteroaromatic systems .
Industrial Production Methods
Industrial production of trifluoromethylated compounds often employs large-scale reactions with optimized conditions to ensure high yield and purity. The use of metal catalysts and specialized reagents is common in these processes to facilitate efficient trifluoromethylation .
化学反应分析
Types of Reactions
(1R)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated ketones or alcohols, while reduction can produce various amine derivatives.
科学研究应用
Chemistry
In chemistry, (1R)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique properties, such as increased lipophilicity and metabolic stability, making it valuable in drug design .
Biology
The compound’s biological applications include its use as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group can serve as a marker in biochemical assays.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its unique structure may contribute to the development of new pharmaceuticals with improved efficacy and safety profiles .
Industry
Industrially, the compound is utilized in the production of agrochemicals and materials. Its trifluoromethyl group enhances the performance of these products by improving their stability and activity .
作用机制
The mechanism of action of (1R)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity, thereby modulating its biological effects . The pathways involved may include inhibition or activation of enzymatic activities, leading to desired therapeutic outcomes.
相似化合物的比较
Similar Compounds
Allylamine: An organic compound with a similar amine structure but without the trifluoromethyl group.
Difluoromethylated Compounds: Compounds with difluoromethyl groups that exhibit different chemical and biological properties.
Sulfonimidates: Organosulfur compounds with distinct reactivity and applications.
Uniqueness
(1R)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine is unique due to its trifluoromethyl group, which imparts enhanced lipophilicity, metabolic stability, and biological activity compared to similar compounds. This makes it a valuable candidate for various scientific and industrial applications.
属性
IUPAC Name |
(1R)-N-methyl-1-[2-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-7(14-2)8-5-3-4-6-9(8)10(11,12)13/h3-7,14H,1-2H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIIWASETQDPAJ-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1C(F)(F)F)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-butyl N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}carbamate](/img/structure/B3043722.png)











